molecular formula C16H16N2O B7558793 3-methyl-N'-(1-phenylethylidene)benzohydrazide

3-methyl-N'-(1-phenylethylidene)benzohydrazide

Cat. No. B7558793
M. Wt: 252.31 g/mol
InChI Key: UTYVHHJNGJHVDB-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N'-(1-phenylethylidene)benzohydrazide, also known as MPBH, is a chemical compound that has been widely used in scientific research due to its unique properties. MPBH is a hydrazide derivative of benzophenone and is commonly used as a photosensitive cross-linking agent in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-methyl-N'-(1-phenylethylidene)benzohydrazide involves the formation of a covalent bond between two adjacent amino acid residues in a protein complex. This covalent bond stabilizes the protein complex and prevents its dissociation. The cross-linking reaction is initiated by the absorption of UV light by the benzophenone moiety of 3-methyl-N'-(1-phenylethylidene)benzohydrazide, which then reacts with the nearby amino acid residues.
Biochemical and Physiological Effects:
3-methyl-N'-(1-phenylethylidene)benzohydrazide has no known biochemical or physiological effects on living organisms. It is used solely as a research tool to study protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N'-(1-phenylethylidene)benzohydrazide as a cross-linking agent include its high efficiency, specificity, and ease of use. 3-methyl-N'-(1-phenylethylidene)benzohydrazide can cross-link proteins in their native state, and the cross-linking reaction can be easily controlled by varying the exposure time to UV light. However, the limitations of using 3-methyl-N'-(1-phenylethylidene)benzohydrazide include its potential toxicity to cells and its limited applicability to certain types of proteins. 3-methyl-N'-(1-phenylethylidene)benzohydrazide can also cross-link non-specifically with other biomolecules, leading to false-positive results.

Future Directions

Future research on 3-methyl-N'-(1-phenylethylidene)benzohydrazide could focus on developing new cross-linking agents with improved specificity and reduced toxicity. Additionally, the development of new techniques for analyzing cross-linked protein complexes could lead to a better understanding of protein-protein interactions and their role in cellular processes. Finally, the use of 3-methyl-N'-(1-phenylethylidene)benzohydrazide in combination with other techniques such as mass spectrometry and cryo-electron microscopy could provide new insights into the structure and function of protein complexes.

Synthesis Methods

3-methyl-N'-(1-phenylethylidene)benzohydrazide can be synthesized by the reaction between 3-methylbenzohydrazide and 1-phenylethylidene-1,3-dihydroindol-2-one in the presence of a catalyst. The reaction yields a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

3-methyl-N'-(1-phenylethylidene)benzohydrazide has been widely used in scientific research as a photosensitive cross-linking agent to study protein-protein interactions. When exposed to ultraviolet (UV) light, 3-methyl-N'-(1-phenylethylidene)benzohydrazide forms a covalent bond between two adjacent amino acid residues, thus stabilizing the protein complex. This technique is commonly used in structural biology to study the conformational changes of proteins and protein-protein interactions.

properties

IUPAC Name

3-methyl-N-[(E)-1-phenylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-7-6-10-15(11-12)16(19)18-17-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVHHJNGJHVDB-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N'-(1-phenylethylidene)benzohydrazide

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